N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethoxyisoquinoline core, and an isoquinolinecarboxamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a Pictet-Spengler reaction.
Introduction of the Fluorobenzyl Group: The next step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom to introduce the 4-fluorobenzyl group.
Amidation Reaction: The final step includes the formation of the carboxamide group through an amidation reaction with the appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chlorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- N-{3-[(4-bromobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Uniqueness
The presence of the fluorobenzyl group in N-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
CAS No. |
919740-30-0 |
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Molecular Formula |
C22H26FN3O4 |
Molecular Weight |
415.5g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H26FN3O4/c1-29-19-11-16-8-10-26(14-17(16)12-20(19)30-2)22(28)24-9-7-21(27)25-13-15-3-5-18(23)6-4-15/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
LBGDXZQAAWJQGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NCCC(=O)NCC3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NCCC(=O)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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